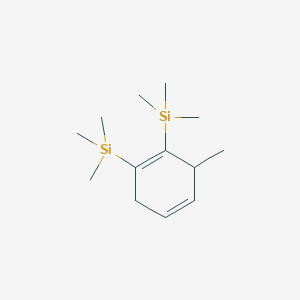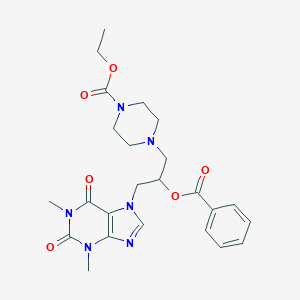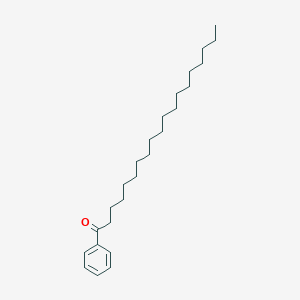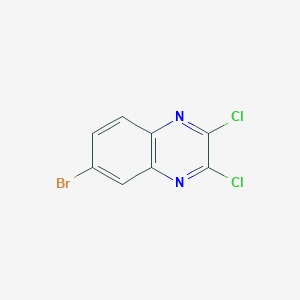
Bombiprenone
描述
Bombiprenone is a natural product derived from the plant family Cucurbitaceae, specifically from the genus Momordica . It is a polyisoprenoid compound with a molecular formula of C43H70O and a molecular weight of 603.032 g/mol . This compound is known for its unique structure, which includes multiple isoprene units, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bombiprenone typically involves the construction of long-chain polyterpene ketones. . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the addition reactions.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques . The extraction process may include solvent extraction followed by distillation to isolate the compound in its pure form.
化学反应分析
Types of Reactions
Bombiprenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted polyisoprenoids.
科学研究应用
Bombiprenone has a wide range of applications in scientific research:
作用机制
The mechanism of action of bombiprenone involves its interaction with cellular pathways related to lipid metabolism. It targets specific enzymes involved in the biosynthesis of polyisoprenoids, thereby affecting the overall metabolic processes in cells . The compound’s cytotoxic effects are attributed to its ability to disrupt cellular membranes and induce apoptosis in cancer cells .
相似化合物的比较
Bombiprenone is unique among polyisoprenoids due to its specific structure and functional groups. Similar compounds include:
Dolichol: Another polyisoprenoid involved in glycoprotein biosynthesis.
Polyprenylacetone: A derivative of polyprenol with similar structural features.
Compared to these compounds, this compound exhibits distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
(5E,9E,13E,17E,21E,25E,29E)-6,10,14,18,22,26,30,34-octamethylpentatriaconta-5,9,13,17,21,25,29,33-octaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70O/c1-35(2)19-11-20-36(3)21-12-22-37(4)23-13-24-38(5)25-14-26-39(6)27-15-28-40(7)29-16-30-41(8)31-17-32-42(9)33-18-34-43(10)44/h19,21,23,25,27,29,31,33H,11-18,20,22,24,26,28,30,32,34H2,1-10H3/b36-21+,37-23+,38-25+,39-27+,40-29+,41-31+,42-33+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUKUBKVRRNJDI-WDXILIIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018124 | |
| Record name | Bombiprenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21978-49-4 | |
| Record name | Bombiprenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bombiprenone and where is it found?
A1: this compound is an isoprenoid ketone. It is not naturally occurring, but forms as a degradation product of solanesol, a trisesquiterpenoid alcohol abundant in tobacco leaves and smoke. []
Q2: How is this compound formed?
A2: this compound is generated through the ozonolysis of solanesol. This oxidation process occurs when solanesol, either in its pure form or as a component of tobacco smoke, is exposed to ozone in the air. []
Q3: Why is the formation of this compound relevant in analytical chemistry?
A3: The formation of this compound and other solanesol oxidation products presents a significant challenge when using solanesol as a quantitative marker for environmental tobacco smoke. Its degradation, especially in environments with elevated ozone levels, can lead to inaccurate estimations of tobacco smoke concentration. []
Q4: How is this compound detected and identified?
A4: this compound can be detected and identified through High-Performance Liquid Chromatography (HPLC) analysis. This technique involves derivatizing this compound with 2,4-dinitrophenylhydrazine and detecting the resulting derivative at a specific wavelength (360 nm). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















